5-(4-Bromobenzenesulfonyl)-pentylamine hydrochloride
Overview
Description
5-(4-Bromobenzenesulfonyl)-pentylamine hydrochloride is a compound used in scientific research as a reagent and intermediate in the synthesis of other compounds. It has a molecular formula of C12H11BrClNO2S and a molecular weight of 348.64 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of 4-Bromobenzenesulfonyl chloride as an activating agent . This compound is used in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a sulfonyl group, which is further substituted with a pentylamine group .Scientific Research Applications
Enzyme Inhibition Potential
5-(4-Bromobenzenesulfonyl)-pentylamine hydrochloride shows potential in enzyme inhibition studies. In a study synthesizing N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, derivatives exhibited significant acetylcholinesterase and α-glucosidase inhibitory potential. These compounds, related to this compound, demonstrated excellent potential against acetylcholinesterase, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Riaz, 2020).
Nuclear Quadrupole Resonance Studies
Nuclear quadrupole resonance (NQR) studies of compounds like p-bromobenzenesulfonyl chloride provide insights into the molecular structure and bond character in related molecules. This research is crucial for understanding the electronic environment of bromine atoms in these compounds, which can have implications for their reactivity and interaction in biological systems (Rao & Rogers, 1972).
Synthesis of Novel Therapeutic Agents
Synthesis of new series of sulfonamides derived from compounds like 4-methoxyphenethylamine, involving reactions with 4-bromobenzenesulfonyl derivatives, has been studied. These synthesized compounds, similar to this compound, show promise as therapeutic agents for diseases such as Alzheimer's due to their inhibitory effects on enzymes like acetylcholinesterase (Abbasi et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
5-(4-bromophenyl)sulfonylpentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S.ClH/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYWXWVAHTVOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCCCN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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